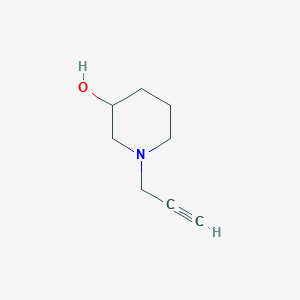

1-(prop-2-yn-1-yl)piperidin-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-prop-2-ynylpiperidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-2-5-9-6-3-4-8(10)7-9/h1,8,10H,3-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIYJFRXEYQGHPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCCC(C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 1-(prop-2-yn-1-yl)piperidin-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(prop-2-yn-1-yl)piperidin-3-ol, a valuable building block in medicinal chemistry and drug discovery. The piperidine moiety is a privileged scaffold in a wide array of pharmaceuticals, and the introduction of a terminal alkyne via the propargyl group offers a versatile handle for further chemical modifications, such as click chemistry.[1][2][3] This document details the synthetic pathways, experimental protocols, and relevant data for the preparation of this compound.

Retrosynthetic Analysis

The synthesis of this compound can be envisioned through the N-alkylation of the key intermediate, 3-hydroxypiperidine, with a suitable propargylating agent. This straightforward approach is depicted in the retrosynthetic analysis below.

Caption: Retrosynthetic analysis of this compound.

Synthesis of Precursors

The successful synthesis of the target compound relies on the efficient preparation of its precursors.

Synthesis of 3-Hydroxypiperidine

3-Hydroxypiperidine is a crucial intermediate that can be synthesized via several methods. Two common and effective routes are the reduction of 3-hydroxypyridine and the cyclization of a linear amino alcohol derivative.

Method A: Catalytic Hydrogenation of 3-Hydroxypyridine

The direct catalytic hydrogenation of 3-hydroxypyridine is a widely used method for the preparation of 3-hydroxypiperidine.[4]

Caption: Synthesis of 3-Hydroxypiperidine via catalytic hydrogenation.

Experimental Protocol (Method A):

A solution of 3-hydroxypyridine in a suitable solvent (e.g., water or an organic solvent) is subjected to hydrogenation in the presence of a catalyst.[5] A rhodium-nickel/carbon bimetallic catalyst has been reported to be effective under mild conditions.[5] The reaction is carried out under a hydrogen atmosphere at a specific pressure and temperature until the reaction is complete. The catalyst is then filtered off, and the solvent is removed under reduced pressure to yield 3-hydroxypiperidine. A patent describes achieving a yield of over 90% with this method.[5]

Method B: Cyclization of 5-halo-2-hydroxypentylamine hydrohalide

An alternative route involves the intramolecular cyclization of 5-halo-2-hydroxypentylamine hydrohalide.[6] This method proceeds under the action of an inorganic base in water.[6]

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Properties, Preparation Methods, and Derivatives of 3-Hydroxypiperidine_Chemicalbook [m.chemicalbook.com]

- 5. CN105367484A - Preparation method of 3-hydroxy piperidine - Google Patents [patents.google.com]

- 6. CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine - Google Patents [patents.google.com]

A Technical Guide to 1-(prop-2-yn-1-yl)piperidin-3-ol: Synthesis, Properties, and Potential Applications in Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract: The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmaceuticals and natural alkaloids.[1][2] Its unique conformational properties and ability to modulate physicochemical parameters make it a highly versatile core for drug design.[1] When functionalized with a propargyl (prop-2-yn-1-yl) group, a moiety known for its role in covalent and non-covalent interactions with biological targets, the resulting molecule presents significant therapeutic potential, particularly in the realm of neuroscience.[3] This guide provides a comprehensive technical overview of 1-(prop-2-yn-1-yl)piperidin-3-ol, a novel compound combining these two critical pharmacophores. We will explore its chemical identity, a proposed synthetic route with a detailed experimental protocol, and its potential biological activities based on structurally related analogs, with a focus on its promise as a modulator of central nervous system targets.

Chemical Identity and Structure

The systematic IUPAC name for the compound is This compound . The structure consists of a piperidine ring hydroxylated at the 3-position, with a propargyl group attached to the ring's nitrogen atom.

(Note: An illustrative 2D structure of this compound is shown above. This image is for representational purposes.)

(Note: An illustrative 2D structure of this compound is shown above. This image is for representational purposes.)

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of the molecule, which are crucial for assessing its drug-like characteristics.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃NO | - |

| Molecular Weight | 139.19 g/mol | - |

| XLogP3 | 0.5 | Predicted |

| Hydrogen Bond Donor Count | 1 | Predicted |

| Hydrogen Bond Acceptor Count | 2 | Predicted |

| Rotatable Bond Count | 2 | Predicted |

| Topological Polar Surface Area (TPSA) | 32.26 Ų | Predicted[4] |

Synthesis and Characterization

A feasible and efficient synthesis of this compound can be achieved via the direct N-alkylation of piperidin-3-ol with a suitable propargylating agent, such as propargyl bromide. This is a standard method for functionalizing secondary amines.

Proposed Synthetic Workflow

The logical flow for the synthesis involves the reaction of the starting materials in the presence of a base to yield the final product, followed by purification.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: N-Alkylation of Piperidin-3-ol

This protocol provides a detailed methodology for the synthesis of the title compound.

-

Reaction Setup:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidin-3-ol (1.0 eq, e.g., 5.0 g).

-

Dissolve the starting material in anhydrous acetonitrile (50 mL).

-

Add anhydrous potassium carbonate (K₂CO₃) (2.5 eq) to the solution. This acts as a base to neutralize the HBr formed during the reaction.

-

Flush the system with an inert gas (e.g., Nitrogen or Argon).

-

-

Addition of Reagent:

-

Add propargyl bromide (80% solution in toluene, 1.2 eq) dropwise to the stirring suspension at room temperature over 15 minutes.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., Dichloromethane:Methanol 9:1) until the starting material is consumed.

-

-

Workup:

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the suspension to remove the inorganic salts (K₂CO₃ and KBr).

-

Wash the filter cake with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

-

-

Purification:

-

Purify the crude product using column chromatography on silica gel.

-

Elute with a gradient of methanol in dichloromethane (e.g., 0% to 5% methanol) to isolate the pure product.

-

Combine the fractions containing the desired product (as identified by TLC) and concentrate under reduced pressure to yield this compound.

-

-

Characterization:

-

Confirm the structure and purity of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Potential Biological Activity and Therapeutic Relevance

While direct experimental data for this compound is not yet published, the activities of structurally similar compounds provide a strong basis for predicting its therapeutic potential. The piperidine nucleus is a key component in drugs targeting the central nervous system, cancer, and infectious diseases.[1][5]

Sigma Receptor (σR) Modulation

Sigma receptors, particularly the σ₁ subtype (σ₁R), are implicated in various neurological disorders, including neuropathic pain and Alzheimer's disease.[3] The N-propargyl group is a known pharmacophore for high-affinity σ₁R ligands. A study on substituted pyridines demonstrated that molecules containing an N-methyl-N-propargylamino group exhibit potent σ₁R affinity.[3]

The data below, adapted from related compounds, illustrates the high affinity conferred by the propargyl moiety.[3]

| Compound ID (Analogue) | Linker (n) | R² Group | Kᵢ (hσ₁R) nM | σ₁R/σ₂R Selectivity |

| 2 | 2 | H | 7.57 | 132 |

| 5 | 2 | Methyl | 1.45 | 290 |

| 3 | 3 | H | 2.97 | 1010 |

| 6 | 3 | Methyl | 3.01 | 133 |

This structure-activity relationship suggests that this compound is a promising candidate for investigation as a sigma receptor ligand.

Caption: Hypothetical signaling pathway involving Sigma-1 Receptor modulation.

Other Potential CNS Activities

The combination of a piperidine core and a propargylamine moiety is found in multi-target ligands. For instance, a compound featuring these groups was identified as a dual inhibitor of cholinesterase (implicated in Alzheimer's disease) and monoamine oxidase (a target for depression and Parkinson's disease).[5] This suggests that this compound could be explored for its potential to modulate multiple CNS targets simultaneously, a desirable feature for treating complex neurological diseases.

Conclusion

This compound is a novel chemical entity with significant potential for drug discovery. It combines the structurally robust and pharmacologically privileged piperidine scaffold with the functionally important propargyl group. Based on extensive data from related compounds, this molecule is a prime candidate for investigation as a modulator of CNS targets, particularly sigma receptors. The synthetic route proposed herein is straightforward and relies on well-established chemical transformations, making the compound readily accessible for biological screening and further development. Future research should focus on its synthesis, in-vitro profiling against a panel of neurological targets, and subsequent in-vivo studies to validate its therapeutic potential.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine - Wikipedia [en.wikipedia.org]

- 3. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. clinmedkaz.org [clinmedkaz.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Biological Activity of Novel Piperidine Derivatives

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its presence in a vast array of pharmaceuticals and natural alkaloids.[1][2][3][4] This six-membered nitrogen-containing heterocycle offers a versatile framework that can be readily functionalized, allowing for the fine-tuning of physicochemical properties to enhance biological activity, improve pharmacokinetics, and reduce toxicity.[4][5] This guide provides a comprehensive overview of recent advancements in the biological evaluation of novel piperidine derivatives, focusing on their therapeutic potential across various disease areas. It includes quantitative data summaries, detailed experimental protocols, and visualizations of key workflows and pathways to support ongoing research and development efforts.

Anticancer Activity

Piperidine derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the induction of apoptosis, inhibition of tubulin polymerization, and modulation of critical signaling pathways like PI3K/Akt.[6][7]

Data Presentation: Antiproliferative and Cytotoxic Activity

The anticancer efficacy of novel piperidine derivatives is frequently quantified by their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values against various cancer cell lines.

| Compound Class | Cell Line | Activity Metric | Value | Reference |

| Tetrahydroisoquinoline derivatives | MCF-7 (Breast Cancer) | IC50 | 3.32 µM | [8] |

| T47D (Breast Cancer) | IC50 | 0.91 µM | [8] | |

| Hela (Cervical Cancer) | IC50 | 1.71 µM | [8] | |

| Vindoline-Piperazine Conjugate 23 | MDA-MB-468 (Breast Cancer) | GI50 | 1.00 µM | [9] |

| Vindoline-Piperazine Conjugate 25 | HOP-92 (Lung Cancer) | GI50 | 1.35 µM | [9] |

| Piperidine derivative 17a | PC3 (Prostate Cancer) | Proliferation Inhibition | Concentration-dependent | [6] |

Mandatory Visualization: Apoptosis Induction Pathway

Many piperidine-based anticancer agents function by inducing programmed cell death, or apoptosis. This is often achieved by altering the balance of pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., BCL-2) proteins.

Caption: General pathway for apoptosis induction by novel piperidine derivatives.

Experimental Protocols: Cell Viability (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.

-

Cell Seeding: Plate human neuroblastoma (SH-SY5Y) or other cancer cells in 96-well plates and culture until they adhere.

-

Compound Treatment: Treat the cells with various concentrations of the novel piperidine derivatives for a specified period (e.g., 24-48 hours). A vehicle control (e.g., DMSO) and a positive control are included.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. IC50 values are determined by plotting cell viability against compound concentration.

Antimicrobial Activity

Piperidine derivatives have been synthesized and evaluated for their ability to combat bacterial and fungal pathogens, including resistant strains.[10][11]

Data Presentation: Antimicrobial Efficacy (MIC)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class | Microorganism | Strain | MIC (µg/mL) | Reference |

| Halogenobenzene Derivative 5 | Candida albicans | Fungus | 32-64 | [12] |

| Halogenobenzene Derivative 6 | Candida albicans | Fungus | 32-64 | [12] |

| Halogenobenzene Derivative 7 | Candida albicans | Fungus | 32-64 | [12] |

| Halogenobenzene Derivative 3 | Staphylococcus aureus | ATCC 25923 | 32-128 | [12] |

| Halogenobenzene Derivative 5 | Staphylococcus aureus | ATCC 25923 | 32-128 | [12] |

| Halogenobenzene Derivative 6 | Staphylococcus aureus | ATCC 25923 | 32-128 | [12] |

| Halogenobenzene Derivative 7 | Staphylococcus aureus | ATCC 25923 | 32-128 | [12] |

Experimental Protocols: Disc Diffusion Method

This method is widely used to test the antimicrobial activity of new compounds.[13]

-

Media Preparation: Prepare Mueller-Hinton agar (MHA) plates for bacterial strains.[13]

-

Inoculum Preparation: Spread a standardized inoculum (0.1 mL) of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) evenly over the agar surface.[13]

-

Sample Application: Dissolve the synthesized piperidine derivatives in a suitable solvent (e.g., ethanol) to a known concentration (e.g., 10 mg/mL).[13]

-

Disc Placement: Impregnate sterile paper discs with known volumes (e.g., 10 µL and 20 µL) of the compound solution and place them on the inoculated agar surface.[13]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

-

Analysis: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented).[13] The results are compared against a standard antibiotic control, such as chloramphenicol.[10][13]

Neuroprotective and CNS Activity

Novel piperidine derivatives are being actively investigated for their potential in treating neurodegenerative diseases and psychiatric disorders.[5][14] Key areas of research include neuroprotection against ischemic injury and the modulation of serotonin receptors for antidepressant effects.[15][16]

Data Presentation: Neuroprotective and Receptor Binding Activity

| Compound | Model / Target | Activity Metric | Value | Reference |

| A10 (Fenazinel derivative) | hERG (Cardiotoxicity) | IC50 | > 40 µmol/L | [15][17] |

| A10 (Fenazinel derivative) | MCAO Rat Model | Infarct Reduction | Significant, Dose-dependent | [15][17] |

| Compound 4 (Indanone hybrid) | MCAO/R Model (40 mg/kg) | Infarct Volume | 18.45% | [18] |

| Compound 5a (Aralkyl piperidine) | 5-HT1A Receptor | Ki | 0.46 nM | [16] |

| 5-HT7 Receptor | Ki | 2.7 nM | [16] | |

| Serotonin Reuptake (SSRI) | IC50 | 1.9 nM | [16] |

Mandatory Visualization: Drug Discovery Workflow for Neuroprotective Agents

The process of identifying and validating a novel neuroprotective piperidine derivative involves several key stages, from initial design to in vivo testing.

Caption: Workflow for the discovery of novel neuroprotective piperidine agents.

Experimental Protocols: Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a standard in vivo method for evaluating the neuroprotective effects of compounds against ischemic stroke.[15][18]

-

Animal Preparation: Anesthetize adult male Sprague-Dawley rats.

-

Surgical Procedure: Make a midline neck incision to expose the common carotid artery (CCA). Introduce a nylon monofilament suture into the internal carotid artery to occlude the origin of the middle cerebral artery (MCA), inducing ischemia.

-

Occlusion Period: Maintain the occlusion for a set period (e.g., 1-2 hours).

-

Reperfusion: Withdraw the filament to allow blood flow to resume (reperfusion).

-

Compound Administration: Administer the test compound (e.g., compound 4 or A10 ) intravenously or intraperitoneally at various doses before, during, or after the ischemic event.[15][18]

-

Neurological Assessment: After a survival period (e.g., 24 hours), assess neurological deficits using a standardized scoring system.

-

Infarct Volume Measurement: Euthanize the animals, remove the brains, and slice them into sections. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white.

-

Analysis: Quantify the infarct volume as a percentage of the total brain volume using image analysis software. A reduction in infarct volume compared to the vehicle-treated group indicates a neuroprotective effect.[15][18]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ajchem-a.com [ajchem-a.com]

- 9. mdpi.com [mdpi.com]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. Synthesis and antibacterial activities of new piperidine substituted (5R)-[1,2,3]triazolylmethyl and (5R)-[(4-F-[1,2,3]triazolyl)methyl] oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sophion.com [sophion.com]

- 16. Design, synthesis, and biological evaluation of aralkyl piperazine and piperidine derivatives targeting SSRI/5-HT1A/5-HT7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties | Semantic Scholar [semanticscholar.org]

- 18. Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis and Utility of 1-(prop-2-yn-1-yl)piperidin-3-ol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, valued for its presence in numerous pharmaceuticals and natural products.[1] The introduction of a propargyl group onto the piperidine nitrogen, as in 1-(prop-2-yn-1-yl)piperidin-3-ol, creates a versatile starting material, particularly for the synthesis of more complex molecules through azide-alkyne cycloaddition, a cornerstone of "click chemistry".[2][3][4] This technical guide provides a comprehensive overview of the synthesis of this compound and its application as a precursor for the generation of novel molecular entities.

Synthesis of this compound

The most direct synthetic route to this compound involves the N-alkylation of 3-hydroxypiperidine with a suitable propargylating agent, such as propargyl bromide. This reaction is a standard nucleophilic substitution where the secondary amine of the piperidine ring attacks the electrophilic carbon of the propargyl halide.

Experimental Protocol: N-propargylation of 3-Hydroxypiperidine

Materials:

-

3-Hydroxypiperidine

-

Propargyl bromide (80% solution in toluene)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3-hydroxypiperidine (1.0 eq) in acetonitrile, add potassium carbonate (2.0-3.0 eq).

-

Stir the suspension at room temperature for 15-20 minutes.

-

Slowly add propargyl bromide (1.1-1.5 eq) to the reaction mixture.

-

Heat the reaction to a temperature of 50-60 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Table 1: Representative Reaction Parameters and Yields for N-propargylation

| Parameter | Value |

| Reactants | 3-Hydroxypiperidine, Propargyl bromide |

| Base | Potassium Carbonate |

| Solvent | Acetonitrile |

| Temperature | 50-60 °C |

| Reaction Time | 4-8 hours |

| Representative Yield | 70-90% |

Note: The data presented are representative of typical N-alkylation reactions and may vary based on specific experimental conditions.

Application in Synthesis: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne functionality in this compound makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of a "click" reaction. This reaction allows for the efficient and regiospecific formation of a stable 1,2,3-triazole ring, linking the piperidine moiety to another molecule containing an azide group.[5][6][7]

Experimental Protocol: Synthesis of a 1,2,3-Triazole Derivative

Materials:

-

This compound

-

An organic azide (e.g., benzyl azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Water

Procedure:

-

Dissolve this compound (1.0 eq) and the organic azide (1.0 eq) in a mixture of tert-butanol and water (1:1).

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.3 eq) in water.

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1-0.05 eq) in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

-

Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting triazole derivative by column chromatography or recrystallization.

Table 2: Representative Data for CuAAC Reaction

| Parameter | Value |

| Reactants | This compound, Benzyl azide |

| Catalyst | Copper(II) sulfate pentahydrate, Sodium ascorbate |

| Solvent | tert-Butanol/Water (1:1) |

| Temperature | Room Temperature |

| Reaction Time | 1-24 hours |

| Representative Yield | >90% |

Note: The data presented are representative of typical CuAAC reactions.

Visualizing the Synthetic Pathway and Workflow

The following diagrams, generated using Graphviz, illustrate the synthesis of the starting material and its subsequent application in a click chemistry reaction.

Caption: Synthetic route to this compound.

Caption: Workflow for CuAAC using the starting material.

Conclusion

This compound serves as a valuable and versatile building block in modern organic synthesis and drug discovery. Its straightforward preparation and the high efficiency of its subsequent derivatization via "click chemistry" provide a reliable pathway for the creation of diverse and complex molecular architectures. The protocols and data presented in this guide offer a solid foundation for researchers to utilize this starting material in their synthetic endeavors.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Click Chemistry [organic-chemistry.org]

- 3. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 4. Click Chemistry | AAT Bioquest [aatbio.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

In Silico Prediction of 1-(prop-2-yn-1-yl)piperidin-3-ol Bioactivity: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of 1-(prop-2-yn-1-yl)piperidin-3-ol, a novel piperidine derivative. In the absence of direct experimental data, this document outlines a systematic, multi-faceted computational approach to hypothesize and evaluate its potential pharmacological profile. The guide details experimental protocols for target identification, molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, and pharmacophore modeling. Through a hypothetical case study, we explore the potential interaction of this compound with clinically relevant biological targets for piperidine-containing compounds, namely the mu-opioid receptor, the sigma-1 receptor, and acetylcholinesterase. This guide is intended to serve as a practical roadmap for researchers engaged in the early-stage discovery and characterization of novel small molecules.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[1][2] Its conformational flexibility and ability to be readily functionalized make it a versatile template for interacting with various biological targets, particularly within the central nervous system (CNS). The compound this compound is a novel entity featuring this key heterocyclic motif, along with a propargyl group that can be of interest for covalent interactions or specific binding pocket occupancy.

Predicting the bioactivity of a novel compound is a critical first step in the drug discovery pipeline. In silico methods offer a time- and cost-effective means to generate initial hypotheses about a molecule's mechanism of action, potential targets, and therapeutic applications.[3] These computational techniques leverage existing biological and chemical data to model and predict molecular interactions and their biological consequences.

This guide presents a structured in silico workflow to predict the bioactivity of this compound. The methodologies covered include:

-

Target Identification: Utilizing structural similarity and literature analysis to identify high-probability biological targets.

-

Molecular Docking: Simulating the binding of the compound to the active sites of selected protein targets to predict binding affinity and mode of interaction.

-

Quantitative Structure-Activity Relationship (QSAR) Analysis: Building predictive models based on the physicochemical properties of structurally related compounds with known activities.

-

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features required for biological activity and using this model to screen for potential interactions.

Through the detailed protocols and visualizations provided, this guide aims to equip researchers with the necessary tools to conduct a thorough in silico evaluation of novel piperidine derivatives.

Hypothetical Target Identification

Based on the prevalence of the piperidine scaffold in CNS-acting drugs, we hypothesize that this compound may interact with one or more of the following well-validated targets:

-

Mu-Opioid Receptor (μOR): The piperidine moiety is a key pharmacophoric element in many opioid analgesics.[4] The potential for this compound to act as an agonist or antagonist at this receptor is a primary area of investigation.

-

Sigma-1 Receptor (σ1R): This enigmatic receptor is involved in a variety of cellular functions and is a target for drugs treating neurological and psychiatric disorders. Many known sigma-1 receptor ligands contain a piperidine or related nitrogenous ring system.

-

Acetylcholinesterase (AChE): Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. The piperidine ring is present in several AChE inhibitors, including the widely used drug donepezil.[5]

For the subsequent in silico analyses, we will utilize the following Protein Data Bank (PDB) structures for these targets:

| Target | PDB ID | Organism | Resolution (Å) |

| Mu-Opioid Receptor | 4DKL | Mus musculus | 2.80 |

| Sigma-1 Receptor | 5HK1 | Homo sapiens | 3.00 |

| Acetylcholinesterase | 4PQE | Homo sapiens | 2.90 |

In Silico Prediction Methodologies: Experimental Protocols

This section provides detailed, step-by-step protocols for the core in silico techniques used to predict the bioactivity of this compound.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[6] The following protocol outlines a typical molecular docking workflow using AutoDock Vina.

3.1.1. Protein and Ligand Preparation

-

Protein Preparation:

-

Download the desired PDB file (e.g., 4DKL for μOR).

-

Remove water molecules and any co-crystallized ligands or ions not essential for binding.

-

Add polar hydrogens to the protein structure.

-

Assign partial charges (e.g., Gasteiger charges).

-

Save the prepared protein in the PDBQT format.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign partial charges to the ligand atoms.

-

Define the rotatable bonds.

-

Save the prepared ligand in the PDBQT format.

-

3.1.2. Grid Box Generation

-

Define a 3D grid box that encompasses the active site of the receptor. The coordinates for the center of the grid box can be determined from the position of the co-crystallized ligand in the PDB structure or through binding site prediction software.

-

Set the dimensions of the grid box to be large enough to allow for translational and rotational freedom of the ligand within the active site.

3.1.3. Docking Simulation

-

Execute the docking simulation using a command-line interface with the prepared protein and ligand files, along with the grid box parameters.

-

The docking algorithm will explore various conformations and orientations of the ligand within the active site and score them based on a defined scoring function.

3.1.4. Analysis of Results

-

Analyze the output file, which will contain the predicted binding affinities (in kcal/mol) and the coordinates of the docked ligand poses.

-

Visualize the ligand-protein interactions for the top-scoring poses using a molecular visualization tool (e.g., PyMOL, VMD).

-

Examine the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein's active site residues.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR models mathematically correlate the chemical structure of a series of compounds with their biological activity.[7][8]

3.2.1. Data Set Preparation

-

Data Collection:

-

Compile a dataset of structurally diverse piperidine derivatives with experimentally determined biological activity (e.g., IC50, Ki) for a specific target (e.g., μOR).

-

Ensure the data is curated and consistent.

-

-

Molecular Descriptor Calculation:

-

For each molecule in the dataset, calculate a range of molecular descriptors that quantify various aspects of their structure, such as:

-

1D descriptors: Molecular weight, atom counts, etc.

-

2D descriptors: Topological indices, connectivity indices, etc.

-

3D descriptors: Molecular shape indices, solvent-accessible surface area, etc.

-

Physicochemical descriptors: LogP, polar surface area (PSA), hydrogen bond donors/acceptors.

-

-

3.2.2. Model Development

-

Data Splitting:

-

Divide the dataset into a training set (typically 70-80% of the data) and a test set (the remaining 20-30%). The training set is used to build the QSAR model, while the test set is used for external validation.

-

-

Feature Selection:

-

Employ statistical methods (e.g., genetic algorithms, stepwise regression) to select a subset of the most relevant descriptors that have the highest correlation with the biological activity.

-

-

Model Building:

-

Use a regression technique, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a mathematical model that relates the selected descriptors to the biological activity.

-

3.2.3. Model Validation

-

Internal Validation: Use cross-validation techniques (e.g., leave-one-out) on the training set to assess the robustness and stability of the model.

-

External Validation: Use the developed model to predict the biological activity of the compounds in the test set. The predictive power of the model is evaluated by comparing the predicted and experimental activities.

3.2.4. Prediction for the Target Compound

-

Calculate the same set of molecular descriptors for this compound.

-

Use the validated QSAR model to predict its biological activity.

Pharmacophore Modeling and Virtual Screening

A pharmacophore is an abstract representation of the key molecular features necessary for a ligand to interact with a specific biological target.[9]

3.3.1. Pharmacophore Hypothesis Generation

-

Ligand-Based Approach:

-

Align a set of known active ligands for the target of interest.

-

Identify the common chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings, positive/negative ionizable groups) and their spatial arrangement.

-

Generate a pharmacophore hypothesis that represents this common feature set.

-

-

Structure-Based Approach:

-

Analyze the active site of the target protein from its PDB structure.

-

Identify the key interaction points between the protein and a co-crystallized ligand or by analyzing the properties of the active site residues.

-

Generate a pharmacophore hypothesis based on these interaction points.

-

3.3.2. Pharmacophore Model Validation

-

Validate the generated pharmacophore model by screening a database containing known active and inactive compounds. A good model should be able to selectively identify the active compounds.

3.3.3. Virtual Screening

-

Use the validated pharmacophore model as a 3D query to screen a large compound library (e.g., ZINC, ChEMBL).

-

The screening process will identify molecules from the library that match the pharmacophoric features of the query.

3.3.4. Hit Analysis

-

Analyze the retrieved hits for structural diversity and drug-like properties.

-

The presence of this compound or structurally similar compounds in the hit list would provide evidence for its potential bioactivity at the target.

Data Presentation: Hypothetical In Silico Results

The following tables summarize hypothetical quantitative data that could be generated from the described in silico experiments for this compound.

Table 1: Molecular Docking Results

| Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Mu-Opioid Receptor | 4DKL | -8.5 | ASP147, TYR148, HIS297 |

| Sigma-1 Receptor | 5HK1 | -7.9 | GLU172, TYR173, TRP164 |

| Acetylcholinesterase | 4PQE | -9.2 | TRP84, GLY118, TYR334 |

Table 2: QSAR Predicted Activity

| Target | QSAR Model | Predicted Activity (pIC50) |

| Mu-Opioid Receptor | μOR-Piperidine-MLR | 7.8 |

| Sigma-1 Receptor | σ1R-Piperidine-PLS | 7.2 |

| Acetylcholinesterase | AChE-Inhibitor-GA-MLR | 8.5 |

Table 3: Pharmacophore Screening Results

| Target | Pharmacophore Hypothesis | Fit Score |

| Mu-Opioid Receptor | HBD, HBA, AROM, POS | 4.5 |

| Sigma-1 Receptor | HYD, AROM, POS | 3.9 |

| Acetylcholinesterase | HBA, AROM, AROM, HYD | 5.1 |

| (HBD: Hydrogen Bond Donor, HBA: Hydrogen Bond Acceptor, AROM: Aromatic, POS: Positive Ionizable, HYD: Hydrophobic) |

Visualizations

The following diagrams, generated using the DOT language, illustrate the key workflows and logical relationships described in this guide.

Caption: Overall workflow for the in silico prediction of bioactivity.

Caption: Step-by-step workflow for molecular docking.

Caption: Workflow for Quantitative Structure-Activity Relationship (QSAR) analysis.

Caption: Integrated workflow for pharmacophore modeling and virtual screening.

Discussion and Conclusion

The in silico workflow presented in this guide provides a robust and systematic approach to generating a preliminary bioactivity profile for a novel compound such as this compound. By integrating multiple computational techniques, researchers can build a more comprehensive and reliable hypothesis regarding the compound's potential pharmacological effects.

The hypothetical results suggest that this compound may exhibit inhibitory activity against acetylcholinesterase and potentially modulate the mu-opioid and sigma-1 receptors. The predicted binding affinities are in a range that warrants further investigation, and the identification of key interacting residues provides a basis for understanding the potential mechanism of action at a molecular level.

It is crucial to emphasize that in silico predictions are hypotheses that require experimental validation. The findings from these computational studies should be used to guide the design of focused in vitro and in vivo experiments. For instance, the predicted high affinity for acetylcholinesterase would prioritize enzymatic assays to confirm this inhibitory activity.

References

- 1. Using the Correlation Intensity Index to Build a Model of Cardiotoxicity of Piperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. From in silico target prediction to multi-target drug design: current databases, methods and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. <i>In-silico</i> target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences - ProQuest [proquest.com]

- 6. rcsb.org [rcsb.org]

- 7. rcsb.org [rcsb.org]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Propargylated Piperidines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of propargyl-substituted piperidines, with a primary focus on N-propargylpiperidine. This class of compounds holds significant interest in medicinal chemistry and drug development due to the versatile reactivity of the propargyl group, which allows for a wide range of chemical modifications, including click chemistry and Sonogashira coupling. This document details the synthesis, physical characteristics, chemical reactivity, and biological significance of these compounds, particularly as cholinesterase inhibitors. Detailed experimental protocols and structured data tables are provided to facilitate practical application in a research and development setting.

Introduction

Piperidine is a ubiquitous heterocyclic scaffold found in numerous pharmaceuticals and natural alkaloids. The introduction of a propargyl group (a 2-propynyl moiety) onto the piperidine ring, most commonly at the nitrogen atom to form N-propargylpiperidine, imparts unique chemical reactivity. The terminal alkyne of the propargyl group serves as a versatile handle for various coupling reactions, making propargylated piperidines valuable building blocks in the synthesis of complex molecules and potential drug candidates. Their role as inhibitors of enzymes such as acetylcholinesterase (AChE) has garnered significant attention in the quest for new therapeutics for neurodegenerative diseases.[1][2]

Physical and Chemical Properties of N-Propargylpiperidine

The physical and chemical properties of N-propargylpiperidine are summarized below. These properties are crucial for its handling, characterization, and application in chemical synthesis.

Physical Properties

N-propargylpiperidine, also known as 1-(prop-2-yn-1-yl)piperidine, is a colorless liquid with a characteristic pungent odor.[3] It is soluble in common organic solvents.[3] Key physical data are presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₃N | [4] |

| Molecular Weight | 123.20 g/mol | [4] |

| Boiling Point | 157.6 °C at 760 mmHg | ChemNet |

| Density | 0.91 g/cm³ | ChemNet |

| Melting Point | -48 °C | [3] |

| Flash Point | 41.5 °C | ChemNet |

| Refractive Index | 1.479 | ChemNet |

| Vapor Pressure | 2.73 mmHg at 25°C | ChemNet |

Table 1: Physical Properties of N-Propargylpiperidine

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of N-propargylpiperidine. Typical spectroscopic data are summarized in Table 2.

| Spectroscopy | Characteristic Peaks/Shifts |

| ¹H NMR (CDCl₃) | The piperidine protons typically appear as broad multiplets in the δ 1.4-2.8 ppm range.[5] |

| ¹³C NMR (CDCl₃) | Signals for the piperidine ring carbons and the propargyl group carbons would be expected. The alkyne carbons would appear in the characteristic region of approximately 65-90 ppm. |

| IR Spectroscopy | A characteristic peak for the terminal alkyne C≡C-H stretch is expected around 3300 cm⁻¹, and the C≡C stretch would appear around 2100 cm⁻¹. |

Table 2: Spectroscopic Data for N-Propargylpiperidine

Synthesis and Reactivity

The propargyl group on the piperidine ring is the key to its versatile reactivity, enabling a variety of synthetic transformations.

Synthesis of N-Propargylpiperidine

N-propargylpiperidine is commonly synthesized via the nucleophilic alkylation of piperidine with a propargyl halide, such as propargyl bromide.[5]

Experimental Protocol: Synthesis of N-Propargylpiperidine

-

Materials: Piperidine, propargyl bromide, a suitable base (e.g., potassium carbonate), and a solvent (e.g., acetonitrile or DMF).

-

Procedure:

-

To a solution of piperidine in the chosen solvent, add the base.

-

Cool the mixture in an ice bath to control the initial exothermic reaction.[5]

-

Slowly add propargyl bromide to the stirred mixture.

-

After the addition is complete, the reaction mixture may be stirred at room temperature or gently heated to ensure completion.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by filtering off the solid base and removing the solvent under reduced pressure.

-

The crude product is then purified, typically by distillation, to yield pure N-propargylpiperidine.

-

Caption: Synthesis of N-Propargylpiperidine.

Chemical Reactivity

The terminal alkyne of the propargyl group is the primary site of reactivity, allowing for participation in several important coupling reactions.

N-propargylpiperidine is an excellent substrate for the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific formation of a 1,2,3-triazole ring by reacting with an organic azide.[6][7]

Experimental Protocol: CuAAC of N-Propargylpiperidine with Benzyl Azide

-

Materials: N-propargylpiperidine, benzyl azide, a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate, or CuI), a ligand to stabilize the copper(I) (e.g., THPTA or TBTA), and a suitable solvent (often a mixture of water and an organic solvent like t-butanol or DMSO).[6][7]

-

Procedure:

-

Dissolve N-propargylpiperidine and benzyl azide in the chosen solvent system.

-

In a separate vial, prepare the copper catalyst solution by mixing the copper source and the ligand.

-

Add the copper catalyst solution to the mixture of the alkyne and azide.

-

Initiate the reaction by adding the reducing agent (if using a Cu(II) source).

-

Stir the reaction at room temperature. The reaction is often rapid and can be monitored by TLC or LC-MS.

-

Upon completion, the product can be isolated by extraction and purified by column chromatography or recrystallization.

-

Caption: Click Chemistry with N-Propargylpiperidine.

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst.[5][8]

Experimental Protocol: Sonogashira Coupling of N-Propargylpiperidine with Iodobenzene

-

Materials: N-propargylpiperidine, iodobenzene, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), a base (e.g., a secondary amine like piperidine itself or triethylamine), and a solvent (e.g., THF or DMF).[9][10]

-

Procedure:

-

To a flask under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst, copper(I) iodide, and the solvent.

-

Add the base, N-propargylpiperidine, and iodobenzene to the flask.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC or GC-MS.

-

Once the starting materials are consumed, the reaction is quenched, and the product is isolated by extraction and purified by column chromatography.

-

Caption: Sonogashira Coupling of N-Propargylpiperidine.

Biological Significance: Cholinesterase Inhibition

Propargylated piperidines have emerged as promising candidates for the inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[2]

The propargylamine moiety is a known "mechanism-based" or "suicide" inhibitor of certain enzymes, where the enzyme's own catalytic activity transforms the inhibitor into a reactive species that covalently binds to and inactivates the enzyme.[11]

Mechanism of Acetylcholinesterase Inhibition

Acetylcholinesterase has a catalytic active site (CAS) and a peripheral anionic site (PAS).[12] Inhibitors can bind to either or both of these sites. Reversible inhibitors bind non-covalently, while irreversible inhibitors, such as some organophosphates, form a stable covalent bond with a serine residue in the active site. Propargylamines can act as irreversible inhibitors by forming a covalent adduct with the enzyme.

Caption: Mechanism of AChE Inhibition.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.

-

Principle: The assay measures the activity of AChE by monitoring the production of thiocholine when acetylthiocholine is hydrolyzed by the enzyme. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified by measuring its absorbance at 412 nm.

-

Materials: Acetylcholinesterase (from electric eel or human recombinant), acetylthiocholine iodide (substrate), DTNB, buffer solution (e.g., phosphate buffer, pH 8.0), test compound (propargylated piperidine derivative), and a positive control inhibitor (e.g., donepezil or eserine).

-

Procedure:

-

Prepare solutions of the enzyme, substrate, DTNB, and test compounds in the buffer.

-

In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.

-

Add the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the acetylthiocholine substrate.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

The rate of the reaction is proportional to the enzyme activity. The percentage of inhibition by the test compound is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the uninhibited enzyme.

-

The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can then be determined.

-

Conclusion

Propargylated piperidines, particularly N-propargylpiperidine, are versatile synthetic intermediates with significant potential in drug discovery. Their well-defined physical and chemical properties, coupled with the reactivity of the propargyl group in key chemical transformations like click chemistry and Sonogashira coupling, make them valuable tools for medicinal chemists. Furthermore, their demonstrated biological activity as cholinesterase inhibitors highlights their potential for the development of new therapeutics for neurodegenerative disorders. The data and protocols provided in this guide are intended to support further research and development in this promising area of chemical and pharmaceutical science.

References

- 1. 4-Phenethyl-1-Propargylpiperidine-Derived Dual Inhibitors of Butyrylcholinesterase and Monoamine Oxidase B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. E2020 - THE PHARMACOLOGY OF A PIPERIDINE CHOLINESTERASE INHIBITOR | Semantic Scholar [semanticscholar.org]

- 3. chembk.com [chembk.com]

- 4. 1-(Prop-2-yn-1-yl)piperidine | C8H13N | CID 336652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(Prop-2-yn-1-yl)piperidine | 5799-75-7 | Benchchem [benchchem.com]

- 6. broadpharm.com [broadpharm.com]

- 7. axispharm.com [axispharm.com]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug D… [ouci.dntb.gov.ua]

The Piperidine Scaffold: A Cornerstone in the Discovery of Novel Bioactive Molecules

An In-depth Technical Guide for Researchers and Drug Development Professionals

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as one of the most prevalent and versatile scaffolds in medicinal chemistry. Its unique structural and physicochemical properties have made it a cornerstone in the design and discovery of a vast array of bioactive molecules, including numerous approved drugs. This technical guide provides a comprehensive overview of recent advancements in the discovery of novel bioactive piperidine scaffolds, with a focus on their synthesis, biological evaluation, and mechanisms of action.

Quantitative Bioactivity of Novel Piperidine Scaffolds

The biological activity of piperidine derivatives spans a wide spectrum of therapeutic areas. The following tables summarize quantitative data for recently developed piperidine scaffolds with significant anticancer, neuroprotective, and antidiabetic activities.

Table 1: Anticancer Activity of Novel Piperidine Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Piperidine-dihydropyridine hybrid | A-549 (Lung) | 15.94 ± 0.20 | [1] |

| MCF-7 (Breast) | 22.12 ± 0.21 | [1] | |

| Tetramethylpiperidine-phenazine B4125 | Multiple Cancer Cell Lines (Mean) | 0.48 µg/mL | [2] |

| Piperidine-based Topo I/II Inhibitor (Compound 3) | Topo I Inhibition | 25.26 nM | [3] |

| Topo II Inhibition | 10.01 nM | [3] | |

| 1,4-Disubstituted Piperidine (Compound 13b) | P. falciparum 3D7 (Malaria) | 4.19 nM | [4] |

| P. falciparum W2 (Malaria) | 13.30 nM | [4] |

Table 2: Neuroprotective and Cognitive-Enhancing Activity of Piperidine Derivatives

| Compound ID | Target/Assay | IC50/Ki | Reference |

| 1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine (21) | Acetylcholinesterase (AChE) | 0.56 nM | [5] |

| N-(2-(piperidine-1-yl)ethyl)benzamide derivative (5d) | Acetylcholinesterase (AChE) | Not specified, but high binding energy | [6] |

| Aminoethyl-substituted piperidine (4a) | σ1 Receptor | 165 nM (Ki) |

Table 3: Antidiabetic Activity of Piperidine Derivatives

| Compound ID | Target | IC50 (µM) | Reference |

| Piperidine Derivative (Compound 21c) | α-glucosidase | 0.4 - 1.5 | [7] |

| Hydroxypiperidine analogue (I) | α-glucosidase (% inhibition) | 87.4% | [8] |

| Hydroxypiperidine analogue (IV) | α-glucosidase (% inhibition) | 54.7% | [8] |

Key Signaling Pathways and Experimental Workflows

The biological effects of piperidine scaffolds are mediated through their interaction with various molecular targets, leading to the modulation of specific signaling pathways. Understanding these pathways and the experimental workflows used to elucidate them is critical for rational drug design.

Signaling Pathway of Acetylcholinesterase Inhibition for Alzheimer's Disease

Donepezil, a well-known drug for Alzheimer's disease, features a piperidine moiety and functions by inhibiting acetylcholinesterase (AChE). This inhibition increases the levels of the neurotransmitter acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive functions like memory and learning.[6]

General Experimental Workflow for Bioactive Piperidine Discovery

The discovery of novel bioactive piperidine scaffolds typically follows a multi-step workflow, beginning with chemical synthesis and progressing through a series of in vitro and in vivo evaluations.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments commonly employed in the evaluation of bioactive piperidine scaffolds.

Synthesis of 1-Benzyl-4-piperidone (A Key Intermediate)

Materials:

-

Benzylamine

-

Methyl acrylate

-

Metallic sodium

-

Anhydrous toluene

-

Anhydrous methanol

-

25% Hydrochloric acid solution

-

35% Sodium hydroxide solution

-

Ethyl acetate

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Add 150 mL of anhydrous toluene and 2.8 g of metallic sodium to a 250 mL dry three-necked flask.

-

Stir and heat the mixture to reflux.

-

Add 1 mL of anhydrous methanol, followed by the slow, dropwise addition of 28 g of N,N-bis(β-propionate methyl ester) benzylamine.

-

After the addition is complete, continue refluxing for 6 hours. During this time, increase the stirring speed and add 100 mL of anhydrous toluene in batches.

-

Stop the reflux and cool the reaction mixture to room temperature.

-

Extract the mixture with 150 mL of 25% hydrochloric acid solution and reflux in an oil bath for 5 hours.

-

Cool the reaction mixture and neutralize to a pH of approximately 8.5 by adding 35% sodium hydroxide solution while stirring.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the ethyl acetate layers, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.

-

Recover the ethyl acetate by distillation.

-

Distill the remaining material under reduced pressure to obtain 1-benzyl-4-piperidone as a light yellow oily liquid.[9]

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.

Materials:

-

96-well plates

-

Cells in culture

-

Test compounds (piperidine derivatives)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and incubate overnight.[10]

-

Treat the cells with various concentrations of the piperidine compounds and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]

-

Add 10-50 µL of MTT solution to each well.[11]

-

Incubate the plate at 37°C for 2-4 hours to allow for the formation of formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for approximately 15 minutes to ensure complete solubilization.[12]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay measures the activity of AChE by quantifying the hydrolysis of acetylthiocholine.

Materials:

-

96-well plate

-

0.1 M Phosphate buffer (pH 8.0)

-

Acetylcholinesterase (AChE) enzyme solution (1 U/mL)

-

Test compounds (piperidine derivatives)

-

10 mM 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

14 mM Acetylthiocholine iodide (ATCI)

-

Microplate reader

Procedure:

-

In each well of a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0), 10 µL of the test compound solution, and 10 µL of the AChE solution.[1]

-

Incubate the plate at 25°C for 10 minutes.[1]

-

Add 10 µL of 10 mM DTNB to the reaction mixture.[1]

-

Initiate the reaction by adding 10 µL of 14 mM ATCI.[1]

-

Measure the absorbance at 412 nm at multiple time points (e.g., every minute for 10 minutes) using a microplate reader.

-

The rate of the reaction is proportional to the AChE activity. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.[1]

α-Glucosidase Inhibition Assay

This assay is used to screen for potential antidiabetic agents by measuring the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion.

Materials:

-

96-well plate

-

α-Glucosidase enzyme solution (from Saccharomyces cerevisiae)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

Phosphate buffer (pH 6.8 or 7.0)

-

Test compounds (piperidine derivatives)

-

Sodium carbonate solution (1 M)

-

Microplate reader

Procedure:

-

Pre-incubate the α-glucosidase enzyme with the test compound in a 96-well plate for a specified time (e.g., 5 minutes at 37°C).[2]

-

Initiate the reaction by adding the pNPG substrate.[2]

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).[2][8]

-

Stop the reaction by adding sodium carbonate solution.[2]

-

Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.[2][8]

-

The percentage of inhibition is determined by comparing the absorbance of the wells containing the inhibitor to the control wells without the inhibitor.[2]

Conclusion

The piperidine scaffold continues to be a rich source of novel bioactive compounds with significant therapeutic potential. The ongoing exploration of new synthetic methodologies, coupled with advanced biological screening and mechanistic studies, promises to further expand the chemical space and therapeutic applications of piperidine-based molecules. This guide provides a foundational understanding of the key aspects of discovering and developing new bioactive piperidine scaffolds, from initial synthesis to biological characterization. The provided data, diagrams, and protocols serve as a valuable resource for researchers dedicated to advancing this exciting field of medicinal chemistry.

References

- 1. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 2. In vitro α-glucosidase inhibitory assay [protocols.io]

- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 9. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 10. texaschildrens.org [texaschildrens.org]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. MTT assay protocol | Abcam [abcam.com]

Methodological & Application

Application Notes and Protocols for Click Chemistry Reactions with 1-(prop-2-yn-1-yl)piperidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-(prop-2-yn-1-yl)piperidin-3-ol in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions. These reactions are highly efficient and versatile, making them ideal for applications in drug discovery, chemical biology, and materials science.[1][2][3][4] The piperidine scaffold is a prevalent structural motif in many pharmaceuticals, and its functionalization via click chemistry opens avenues for the rapid synthesis of novel molecular entities with potential therapeutic applications.

Introduction to this compound in Click Chemistry

This compound is a valuable building block in medicinal chemistry and drug discovery. The propargyl group serves as a versatile handle for the introduction of various functionalities through the highly reliable and specific CuAAC reaction.[1][4] This allows for the modular assembly of complex molecules by linking the piperidine core to a wide array of azide-containing molecules, such as fluorescent dyes, biotin tags, polyethylene glycol (PEG) chains, or pharmacophores. The resulting 1,2,3-triazole linkage is metabolically stable and can act as a pharmacologically active component or a linker in more complex drug delivery systems.

Key Applications:

-

Drug Discovery: Rapid synthesis of libraries of compounds for high-throughput screening.

-

Bioconjugation: Linking of the piperidine moiety to biomolecules such as peptides, proteins, and nucleic acids.[5][6]

-

Material Science: Incorporation of the piperidine functionality into polymers and other materials.

-

Diagnostic Tools: Synthesis of probes for imaging and biological assays.

Synthesis of this compound

The synthesis of this compound can be achieved through the N-alkylation of 3-hydroxypiperidine with propargyl bromide. A general protocol is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Hydroxypiperidine

-

Propargyl bromide (80% solution in toluene)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (ACN)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 3-hydroxypiperidine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add propargyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford this compound.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

The CuAAC reaction is the most prominent example of click chemistry, providing a highly efficient method for the formation of 1,4-disubstituted 1,2,3-triazoles.[1][4]

General Experimental Protocol for CuAAC Reaction

This protocol provides a general method for the reaction of this compound with an azide partner. The reaction conditions may require optimization depending on the specific substrates.

Materials:

-

This compound

-

Azide derivative (e.g., benzyl azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol (t-BuOH)

-

Water (H₂O)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Reaction vial

Procedure:

-

In a reaction vial, dissolve this compound (1.0 eq) and the azide derivative (1.0 eq) in a 1:1 mixture of tert-butanol and water.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

-

Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with dichloromethane.

-

Wash the combined organic layers with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 1,2,3-triazole product.

Quantitative Data Summary

| Alkyne Partner | Azide Partner | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |

| N-Propargylpiperidine | Benzyl Azide | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH/H₂O | 12 | >95 | Adapted from[7][8] |

| Propargyl Alcohol | Phenyl Azide | CuI | CH₂Cl₂ | 8 | 91 | General Protocol |

| Phenylacetylene | Benzyl Azide | CuSO₄·5H₂O / Sodium Ascorbate | DMSO | 6 | 98 | General Protocol |

Visualizations

Synthesis of this compound

Caption: Synthetic scheme for this compound.

CuAAC Reaction Workflow

Caption: General workflow for the CuAAC click reaction.

Application in Drug Discovery

Caption: Role of click chemistry in drug discovery.

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. Topics (Click Chemistry) | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 3. chempep.com [chempep.com]

- 4. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 5. jenabioscience.com [jenabioscience.com]

- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis routes of 1-(Prop-2-yn-1-yl)piperidine [benchchem.com]

- 8. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

Application Notes and Protocols for 1-(prop-2-yn-1-yl)piperidin-3-ol in Drug Discovery

Compound: 1-(prop-2-yn-1-yl)piperidin-3-ol (Hereafter referred to as Compound X)

Molecular Formula: C₈H₁₃NO

Structure:

NOTE: The following application notes and protocols are a representative example of the potential use of this compound in drug discovery. The experimental data presented is hypothetical and for illustrative purposes.

Introduction

This compound (Compound X) is a novel small molecule featuring a piperidine scaffold, a reactive propargyl group, and a hydroxyl moiety. The piperidine ring is a privileged structure in medicinal chemistry, frequently found in centrally active pharmaceuticals.[1][2][3] The propargyl group offers a versatile handle for covalent modification of target proteins or for use in "click" chemistry applications. The hydroxyl group can participate in crucial hydrogen bonding interactions within a protein's binding site. These structural features make Compound X an intriguing candidate for investigation against a variety of biological targets.

This document outlines the potential application of Compound X as a selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease research. The G2019S mutation in LRRK2 is the most common genetic cause of Parkinson's disease, leading to increased kinase activity.

Therapeutic Rationale

The development of potent and selective LRRK2 inhibitors is a promising therapeutic strategy for Parkinson's disease. Compound X is hypothesized to bind to the ATP-binding site of LRRK2, with the piperidine and hydroxyl groups forming key interactions, while the propargyl group can be explored for covalent binding to a nearby cysteine residue, potentially leading to enhanced potency and duration of action.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of Compound X

| Kinase Target | IC₅₀ (nM) |

| LRRK2 (Wild-Type) | 75 |

| LRRK2 (G2019S) | 25 |

| ROCK2 | >10,000 |

| GSK3β | >10,000 |

| CDK5 | >10,000 |

Table 2: Cellular Activity of Compound X

| Assay | Cell Line | EC₅₀ (nM) |

| LRRK2 pS935 Autophosphorylation | SH-SY5Y (G2019S) | 150 |

| Neurite Outgrowth Assay | Primary Cortical Neurons | 200 |

| Cell Viability (72h) | SH-SY5Y | >20,000 |

Table 3: Preliminary ADME Properties of Compound X

| Parameter | Value |

| Aqueous Solubility (pH 7.4) | 150 µM |

| LogD (pH 7.4) | 1.8 |

| Caco-2 Permeability (Papp A→B) | 15 x 10⁻⁶ cm/s |

| Microsomal Stability (t½, human) | 45 min |

Experimental Protocols

Protocol 1: LRRK2 Kinase Inhibition Assay (Biochemical)

Objective: To determine the in vitro inhibitory activity of Compound X against wild-type and G2019S mutant LRRK2.

Materials:

-

Recombinant human LRRK2 (WT and G2019S)

-

LRRKtide (RLGRDKYKTLRQIRQ) peptide substrate

-

ATP

-

Kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Compound X (serial dilutions)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

Procedure:

-